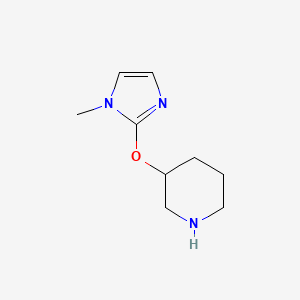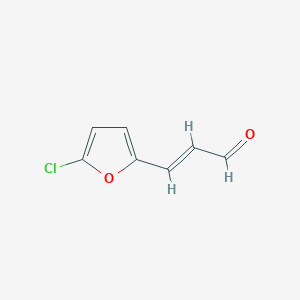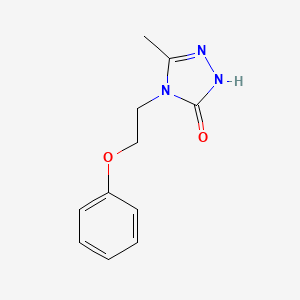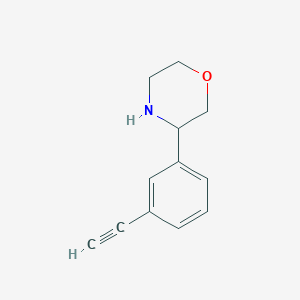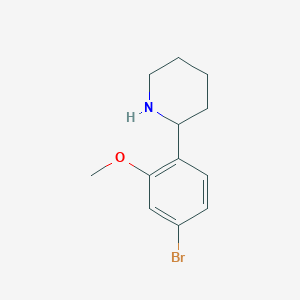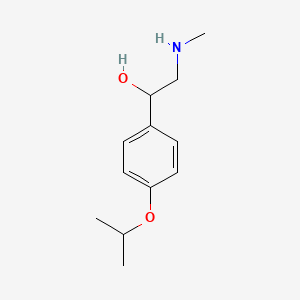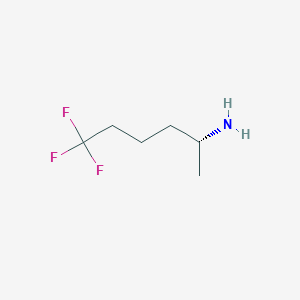
(2R)-6,6,6-trifluorohexan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-6,6,6-trifluorohexan-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexane backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6,6,6-trifluorohexan-2-amine typically involves the introduction of the trifluoromethyl group into a hexane backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexane, reacts with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a larger scale.
化学反応の分析
Types of Reactions: (2R)-6,6,6-trifluorohexan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of trifluoromethylated derivatives.
科学的研究の応用
Chemistry: In chemistry, (2R)-6,6,6-trifluorohexan-2-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological applications include its use as a probe in studying enzyme mechanisms and as a potential lead compound in drug discovery. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its unique chemical structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (2R)-6,6,6-trifluorohexan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific application.
類似化合物との比較
(2S)-6,6,6-trifluorohexan-2-amine: The enantiomer of (2R)-6,6,6-trifluorohexan-2-amine, differing only in the spatial arrangement of atoms around the chiral center.
6,6,6-trifluorohexan-2-ol: A related compound where the amine group is replaced by a hydroxyl group.
6,6,6-trifluorohexanoic acid: Another related compound with a carboxylic acid group instead of an amine.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry and drug development.
特性
分子式 |
C6H12F3N |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
(2R)-6,6,6-trifluorohexan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-5(10)3-2-4-6(7,8)9/h5H,2-4,10H2,1H3/t5-/m1/s1 |
InChIキー |
CVPCWYGEOMFJGE-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](CCCC(F)(F)F)N |
正規SMILES |
CC(CCCC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


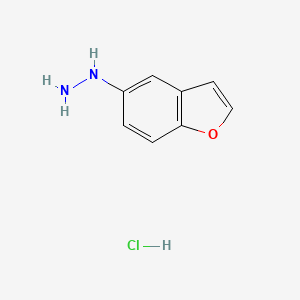
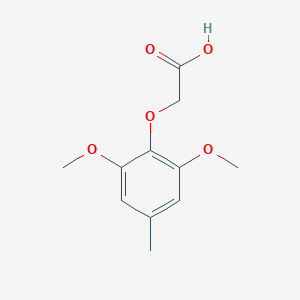

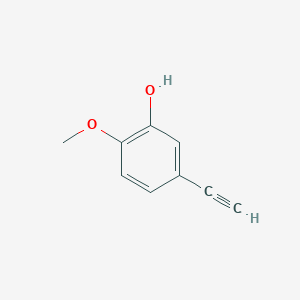
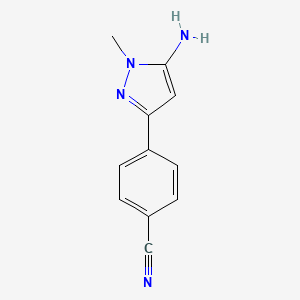
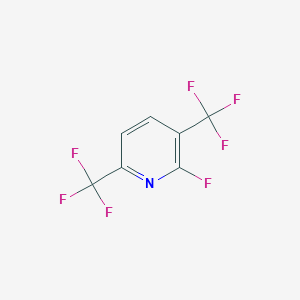
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)

